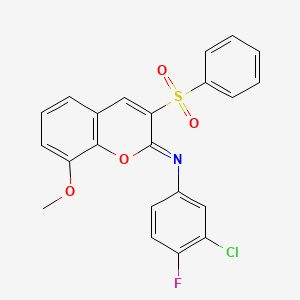

3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-8-methoxychromen-2-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-8-methoxychromen-2-imine" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities and interesting chemical properties. While the specific compound is not directly mentioned in the provided papers, the related structures and functionalities suggest that it may possess similar properties such as nonlinear optical characteristics, potential cytotoxicity, and enzyme inhibition capabilities.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of imine linkages and the introduction of sulfonyl groups to aromatic systems. For instance, the synthesis of benzaldehyde-imine derivatives is characterized by the formation of a strong O–H⋯N hydrogen bond, which is a common feature in such compounds . Similarly, the synthesis of benzenesulfonamides involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide, indicating the use of sulfonyl groups and aromatic substitutions in the synthesis process . These methods could potentially be adapted for the synthesis of "3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-8-methoxychromen-2-imine".

Molecular Structure Analysis

The molecular structure of compounds in this class is often non-planar and contains strong intramolecular hydrogen bonds, which can significantly influence their physical and chemical properties . The presence of various substituents such as chloro, fluoro, and methoxy groups can lead to different regioselective reactions and affect the overall molecular geometry .

Chemical Reactions Analysis

Compounds with benzenesulfonyl groups and imine functionalities can undergo a variety of chemical reactions. For example, N-(chlorosulfonyl)imidoyl chlorides show regioselective reactions with anilines, leading to heterocyclization and the formation of benzothiadiazine dioxides . Lewis acid-promoted reactions of benzoquinone monoimines with propenylbenzenes can yield complex products with multiple asymmetric centers, indicating the potential for diverse chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure and substituents. The nonlinear optical properties of benzaldehyde-imine derivatives have been studied, revealing good second-order nonlinear optical properties, which could be relevant for applications in photonics . The bioactivity of benzenesulfonamides, including their cytotoxicity and enzyme inhibition, has been evaluated, showing that certain derivatives have significant biological activities . These properties suggest that "3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-8-methoxychromen-2-imine" may also exhibit similar characteristics.

Aplicaciones Científicas De Investigación

Photodynamic Therapy

A study by Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, characterized by good fluorescence properties and high singlet oxygen quantum yield, are identified as potential Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting the relevance of benzenesulfonamide derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory Activity

Deka et al. (2012) synthesized a series of compounds, including 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes, to evaluate their in-vitro anti-inflammatory activity. Their findings indicate that chloro functional groups possess significant anti-inflammatory properties, providing insight into the potential therapeutic uses of such compounds (Deka et al., 2012).

Antineoplastic Activity

Agrawal and Sartorelli (1978) explored the antineoplastic activity of various arylsulfonylhydrazones, including derivatives of benzenesulfonylhydrazone. Their research demonstrated that certain structural modifications could retain or enhance the antitumor activity of these compounds, suggesting potential in cancer treatment (Agrawal & Sartorelli, 1978).

Catalysts in Chemical Reactions

Dayan et al. (2013) synthesized N-[2-(benzylamino)phenyl]benzenesulfonamide derivatives and prepared Ru(II) arene complexes from them. These complexes exhibited good catalytic activity in the transfer hydrogenation of ketones, demonstrating the utility of benzenesulfonamide derivatives in facilitating chemical transformations (Dayan et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-8-methoxychromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFNO4S/c1-28-19-9-5-6-14-12-20(30(26,27)16-7-3-2-4-8-16)22(29-21(14)19)25-15-10-11-18(24)17(23)13-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHIFDZIQFYDIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC(=C(C=C3)F)Cl)C(=C2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2526156.png)

![(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2526157.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2526158.png)

![2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B2526159.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2526163.png)

![Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2526166.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2526167.png)

![3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2526170.png)

![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)